molecular formula C10H7BrClN B15364692 7-Bromo-6-chloro-4-methylquinoline

7-Bromo-6-chloro-4-methylquinoline

Cat. No.: B15364692
M. Wt: 256.52 g/mol
InChI Key: UVILOIGGFHXTHH-UHFFFAOYSA-N
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Description

Note: The compound referenced in the evidence is 7-Bromo-4-chloro-6-methylquinoline (CAS 1189105-59-6), with substituents at positions 4 (Cl), 6 (CH₃), and 7 (Br) on the quinoline backbone. The user’s query mentions "7-Bromo-6-chloro-4-methylquinoline," which implies a different substitution pattern (Br at 7, Cl at 6, CH₃ at 4). This discrepancy may stem from a typographical error. For accuracy, this article focuses on 7-Bromo-4-chloro-6-methylquinoline as described in the provided evidence.

This heterocyclic compound (C₁₀H₇BrClN) features a fused benzene-pyridine ring system. It is a solid at room temperature with moderate solubility in organic solvents, and its fluorescence and bioactivity make it relevant in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

7-bromo-6-chloro-4-methylquinoline

InChI

InChI=1S/C10H7BrClN/c1-6-2-3-13-10-5-8(11)9(12)4-7(6)10/h2-5H,1H3

InChI Key

UVILOIGGFHXTHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=CC2=NC=C1)Br)Cl

Origin of Product

United States

Scientific Research Applications

7-Bromo-6-chloro-4-methylquinoline has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

7-Bromo-6-chloro-4-methylquinoline is similar to other halogenated quinolines, such as 4-chloro-6-methylquinoline and 6-bromo-2-chloro-4-methylquinoline. its unique combination of halogen atoms and methyl group positions it as a distinct compound with specific properties and applications. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Quinoline derivatives vary significantly in properties based on substituent positions and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
7-Bromo-4-chloro-6-methylquinoline 4-Cl, 6-CH₃, 7-Br C₁₀H₇BrClN 264.53 Moderate solubility in organic solvents; potential bioactivity; used in drug development pipelines .
6-Bromo-4-methylquinoline 4-CH₃, 6-Br C₁₀H₈BrN 222.09 Used as a synthetic intermediate; no chlorine substituent reduces electrophilicity .
4-Chloro-6,7-dimethoxyquinoline 4-Cl, 6-OCH₃, 7-OCH₃ C₁₁H₁₀ClNO₂ 223.66 Methoxy groups increase electron density; planar structure with intramolecular C–H⋯Cl interactions; antifungal applications .
7-Bromo-4-chloro-2-methylquinoline 4-Cl, 2-CH₃, 7-Br C₁₀H₇BrClN 264.53 Structural isomer; methyl at position 2 may alter steric hindrance in reactions .
4-Bromo-6-methoxy-2-methylquinoline 4-Br, 2-CH₃, 6-OCH₃ C₁₁H₁₀BrNO 252.11 Methoxy group enhances solubility in polar solvents; used in arsenic-containing pharmaceuticals .

Key Differences :

Reactivity: Halogen position influences reactivity. For example, 7-Bromo-4-chloro-6-methylquinoline’s Cl at position 4 is more reactive toward nucleophilic aromatic substitution than methoxy groups in 4-Chloro-6,7-dimethoxyquinoline . Methyl groups (e.g., at position 6 vs. 2) affect steric hindrance, altering reaction kinetics in cross-coupling reactions .

Solubility: Methoxy-substituted derivatives (e.g., 4-Chloro-6,7-dimethoxyquinoline) exhibit higher aqueous solubility compared to halogenated analogs due to increased polarity . 7-Bromo-4-chloro-6-methylquinoline’s lipophilicity (from Br/Cl) makes it suitable for membrane-permeable drug candidates .

Biological Activity: 4-Chloro-6,7-dimethoxyquinoline shows antifungal activity, attributed to methoxy groups enhancing target binding . Chloroquine analogs (e.g., 7-chloroquinoline derivatives) are antimalarial, but bromo substitutions may alter potency due to steric effects .

Synthesis: 7-Bromo-4-chloro-6-methylquinoline is synthesized via halogenation and methylation steps, while 4-Chloro-6,7-dimethoxyquinoline uses POCl₃ for chlorination and methoxylation .

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